![molecular formula C13H12Cl2F3NO4 B5766424 ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B5766424.png)

ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

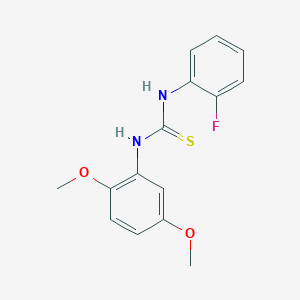

Ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate, also known as Dicamba, is a selective herbicide used to control broadleaf weeds in various crops such as soybeans, cotton, and corn. It was first introduced in the 1960s and has been widely used since then due to its effectiveness against weed species that have developed resistance to other herbicides.

Wirkmechanismus

Ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate works by disrupting the growth of plants by mimicking the action of the plant hormone auxin. It causes abnormal growth in the plant, leading to its death. ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a systemic herbicide, meaning it is absorbed by the plant and travels throughout its tissues, including the roots, stems, and leaves.

Biochemical and Physiological Effects:

ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate affects the plant's metabolism by inhibiting the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic levels of these amino acids, causing the plant to die. ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate also affects the plant's ability to photosynthesize, leading to a reduction in its growth and yield.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action against broadleaf weeds makes it a useful tool for studying the effects of herbicides on specific weed species. However, its potential to drift and cause damage to non-target plants limits its use in field experiments.

Zukünftige Richtungen

Future research on ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate should focus on developing new formulations that reduce its potential to drift and cause damage to non-target plants. Research should also focus on developing new methods for controlling weed resistance to ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate and other herbicides. Additionally, research should explore the potential of ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate as a tool for improving crop yields and reducing the use of other herbicides.

Synthesemethoden

Ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be synthesized through several methods, including the reaction of 2,4-dichlorophenylurea with chloroacetic acid, followed by reaction with ethyl chloroformate and trifluoroacetic acid. The yield of this method is around 50-60%. Another method involves the reaction of 2,4-dichlorophenylamine with ethyl 2-oxo-4-(trifluoromethyl)butanoate in the presence of a base catalyst. This method has a higher yield of around 80%.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate has been extensively researched for its use as a herbicide in various crops. Several studies have shown its effectiveness in controlling weeds such as pigweed, waterhemp, and marestail. It has also been found to be effective in controlling glyphosate-resistant weeds. ethyl 4-[(2,4-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is often used in combination with other herbicides to increase its effectiveness and reduce the risk of weed resistance.

Eigenschaften

IUPAC Name |

ethyl 4-(2,4-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2F3NO4/c1-2-23-11(21)12(22,13(16,17)18)6-10(20)19-9-4-3-7(14)5-8(9)15/h3-5,22H,2,6H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXOHHBNHHOCCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2,4-dichloroanilino)-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5766341.png)

![N-[4-(diethylamino)benzyl]-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5766344.png)

![4-chloro-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5766358.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5766365.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-1-pyrrolidinecarboxamide](/img/structure/B5766372.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B5766406.png)

![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)